1-(3-Fluorophenyl)pentan-1-one
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Overview
Description
1-(3-Fluorophenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to a pentanone chain
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)pentan-1-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound has been investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)pentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and activity, leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may modulate neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
1-(3-Fluorophenyl)pentan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)pentan-1-one: Differing only in the position of the fluorine atom on the phenyl ring, this compound may exhibit different chemical and biological properties.
1-(3-Chlorophenyl)pentan-1-one: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
1-(3-Methylphenyl)pentan-1-one:
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSIMBACLPHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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